

Commercial Availability and Technical Profile of 2-Bromo-4-tert-butyl-1-methoxybenzene

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Compound of Interest

Compound Name: 2-Bromo-4-tert-butyl-1-methoxybenzene

Cat. No.: B1280562

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-tert-butyl-1-methoxybenzene, also known as 2-bromo-4-tert-butylanisole, is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive bromine atom and sterically hindering tert-butyl and methoxy groups, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and safety information.

Commercial Availability

2-Bromo-4-tert-butyl-1-methoxybenzene is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors offering this compound, highlighting the typical quantities and purities available.

Supplier	Product Number	Purity	Available Quantities
eMolecules	117542894	-	1g
Fisher Scientific	AC158180500	-	Inquire
Sunway Pharm Ltd	CB65332	97%	1g, 5g, 10g
Oakwood Chemical	236197	-	Inquire
Doron Scientific	-	-	Inquire
Laibo Chem	-	-	1g
AOBChem USA	30637	97%	250mg, 500mg, 1g, 5g, 10g, 25g, 100g
ChemicalBook	CB8740156	-	Inquire

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of **2-Bromo-4-tert-butyl-1-methoxybenzene** is provided below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published. The data presented here is a combination of computed values and information from supplier technical data sheets.

Property	Value	Source
Chemical Formula	C ₁₁ H ₁₅ BrO	PubChem[1]
Molecular Weight	243.14 g/mol	PubChem[1]
CAS Number	41280-65-3	PubChem[1]
Appearance	Not specified	-
Melting Point	Not available	-
Boiling Point	Not available	Sunway Pharm Ltd
Density	Not available	Sunway Pharm Ltd
XLogP3	4.3	PubChem[1]

Spectral Data: While specific spectra for **2-Bromo-4-tert-butyl-1-methoxybenzene** are not readily available in public databases, spectral information for the closely related compound, 2-Bromo-4-tert-butyl-1-methylbenzene, can provide some insight. The mass spectrum of this related compound is available on SpectraBase.[2] Researchers should expect characteristic signals in ¹H and ¹³C NMR spectra corresponding to the tert-butyl, methoxy, and aromatic protons and carbons. The isotopic pattern of bromine would be evident in the mass spectrum.

Synthesis

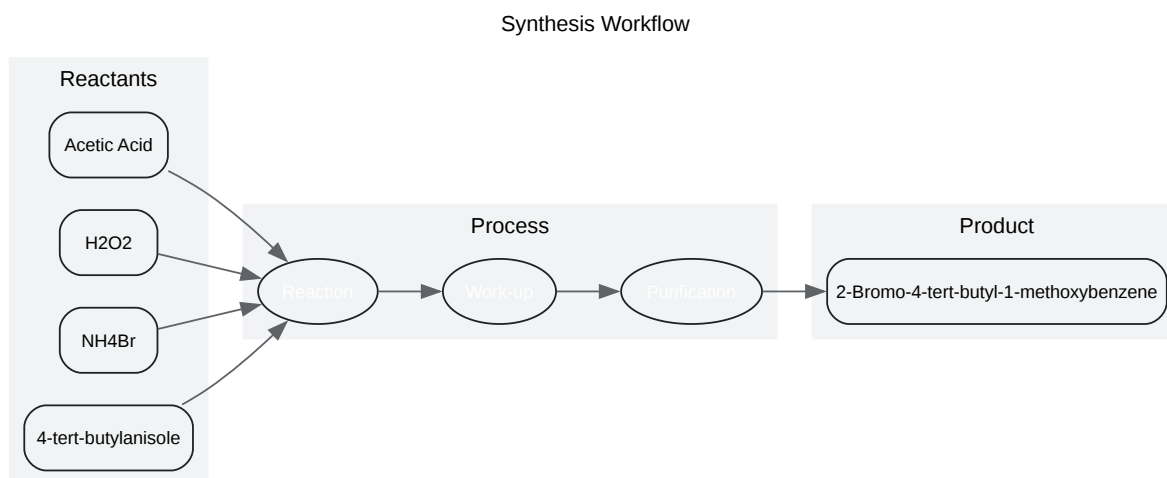
A detailed, peer-reviewed synthesis protocol specifically for **2-Bromo-4-tert-butyl-1-methoxybenzene** is not readily available in the searched literature. However, a common synthetic route for such compounds involves the electrophilic bromination of the corresponding anisole derivative. The logical precursor for this synthesis is 4-tert-butylanisole.

A general experimental protocol for the bromination of anilines and anisoles using a combination of ammonium bromide and hydrogen peroxide in acetic acid has been reported.[3] This method is presented as an environmentally safer alternative to traditional bromination techniques.

General Experimental Protocol (Adapted for **2-Bromo-4-tert-butyl-1-methoxybenzene**):

- **Reaction Setup:** In a two-necked round-bottom flask, dissolve 4-tert-butylanisole (1 equivalent) and ammonium bromide (1.1 equivalents) in glacial acetic acid.
- **Reagent Addition:** Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred reaction mixture at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as dichloromethane.
- **Purification:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The following diagram illustrates the logical workflow for this synthesis.



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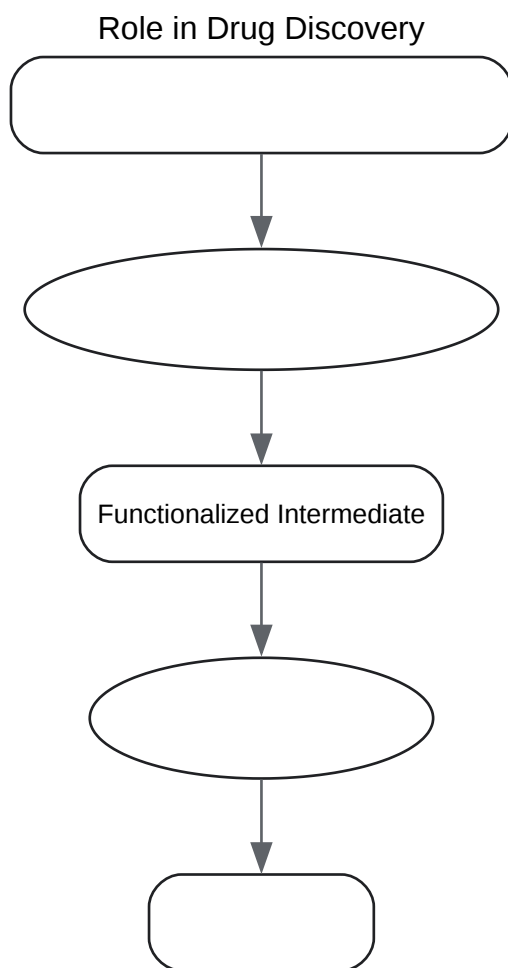
A generalized workflow for the synthesis of **2-Bromo-4-tert-butyl-1-methoxybenzene**.

Applications in Drug Development and Research

While specific biological activities or direct applications in drug development for **2-Bromo-4-tert-butyl-1-methoxybenzene** are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to build complex molecular architectures.

For instance, related bromo-substituted aromatic compounds are used in the synthesis of kinase inhibitors, enzyme regulators, and other therapeutic agents.^[4] The tert-butyl group can modulate lipophilicity and metabolic stability, while the methoxy group can influence electronic properties and hydrogen bonding interactions.

The logical application of **2-Bromo-4-tert-butyl-1-methoxybenzene** in a drug discovery context would be as a starting material or intermediate. The following diagram illustrates this potential role.



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Potential use of the title compound as a starting material in a drug discovery workflow.

Safety and Handling

2-Bromo-4-tert-butyl-1-methoxybenzene is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it has the following hazard statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Precautionary Statements:

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if respiratory irritation occurs, seek medical attention.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

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References

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